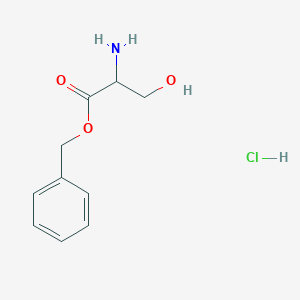

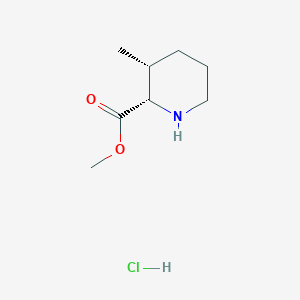

cis-Methyl 3-methylpiperidine-2-carboxylate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

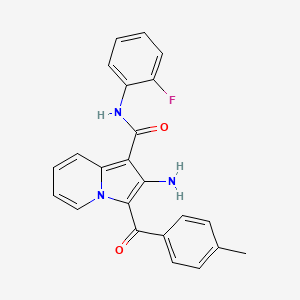

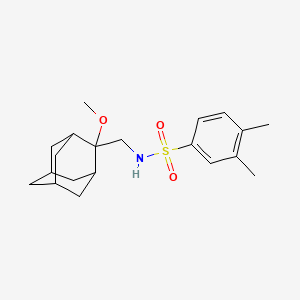

Methyl cis-3-methylpiperidine-2-carboxylate hydrochloride is a chemical compound with the CAS Number: 174681-81-3 . It has a molecular weight of 193.67 and its IUPAC name is methyl (2S,3R)-3-methylpiperidine-2-carboxylate hydrochloride .

Molecular Structure Analysis

The molecular formula of this compound is C8H16ClNO2 . The InChI code is 1S/C8H15NO2.ClH/c1-6-4-3-5-9-7 (6)8 (10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1 . Unfortunately, specific structural analysis information is not available in the search results.Physical And Chemical Properties Analysis

The compound has a molecular weight of 193.67 . Unfortunately, other specific physical and chemical properties such as boiling point, melting point, and density are not available in the search results.Wissenschaftliche Forschungsanwendungen

Chemistry and Pharmacology of Stereoisomers

The research on stereochemistry and pharmacology of opiates highlights the critical role of stereochemical configurations in biological activity. cis-Methyl 3-methylpiperidine-2-carboxylate hydrochloride, through its structural analogs, has been instrumental in understanding the impact of stereochemical configurations on opioid receptor interactions. Studies of stereoisomers, particularly those with cis configurations, have provided insights into receptor-mediated phenomena, offering a unique set of molecular probes for investigating receptor interactions. These findings are vital for developing refined pharmacophores for opioid receptors, aiding in the design of compounds with specific biological activities (Brine et al., 1997).

Interaction with DNA

The interaction between cisplatin, a relative of this compound, and DNA, reveals the importance of metal complexes in cancer therapy. The binding of cisplatin to DNA forms the basis for its cytotoxic effects against cancer cells. This interaction emphasizes the role of metal-based drugs in targeting genetic material, leading to advancements in cancer treatment strategies. Research on cisplatin and its derivatives has laid the groundwork for understanding how similar compounds might interact with DNA, contributing to the development of new anticancer drugs (Reedijk, 1992).

Environmental and Biological Degradation

The study of the environmental degradation of chemical compounds related to this compound, such as cis-1,3-dichloropropenes, provides insights into the fate of these chemicals in nature. Understanding the degradation pathways and rates in different soil types helps in assessing the environmental impact and persistence of these compounds. This knowledge is crucial for environmental risk assessment and for developing strategies to minimize the ecological footprint of chemical usage (Dijk, 1974).

Epigenetics and Cancer Therapy

Exploring the epigenetic features of testicular germ cell tumors in relation to the epigenetic characteristics of foetal germ cells has shed light on the developmental origin of certain cancers. This compound, through structural analogs, contributes to the understanding of epigenetic modifications in cancer cells. This research helps in identifying potential epigenetic targets for cancer therapy, emphasizing the role of epigenetic mechanisms in the development and progression of cancer (Kristensen et al., 2013).

Eigenschaften

IUPAC Name |

methyl (2S,3R)-3-methylpiperidine-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-6-4-3-5-9-7(6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXKTMITCLKTLU-HHQFNNIRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCNC1C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCN[C@@H]1C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)propanoate](/img/structure/B2479226.png)

![7-Bromo-6-chloropyrido[2,3-b]pyrazine](/img/structure/B2479227.png)

![3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2479228.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2479230.png)

![2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2479240.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2479245.png)